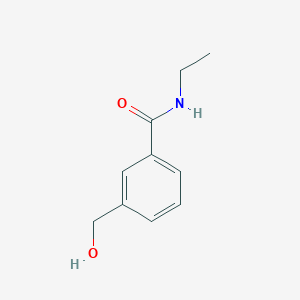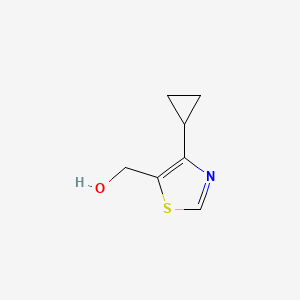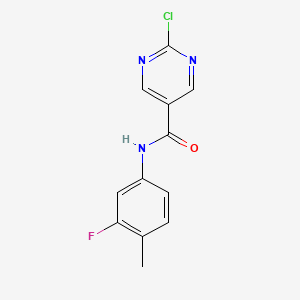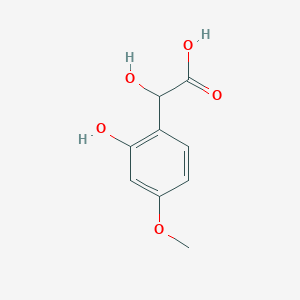
7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde: is a chemical compound characterized by the presence of a fluorophenyl group attached to a dioxaindane ring system with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde typically involves the formation of the dioxaindane ring system followed by the introduction of the fluorophenyl group and the aldehyde functional group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by selective functionalization reactions to introduce the fluorophenyl and aldehyde groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: 7-(2-Fluorophenyl)-1,3-dioxaindane-5-carboxylic acid.
Reduction: 7-(2-Fluorophenyl)-1,3-dioxaindane-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The fluorophenyl group can enhance binding affinity and selectivity towards certain molecular targets, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
Comparación Con Compuestos Similares
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.
Pyridazine and Pyridazinone Derivatives: Compounds with adjacent nitrogen atoms in a six-membered ring, showing diverse biological activities.
Uniqueness: 7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde is unique due to its specific ring system and functional groups, which confer distinct chemical reactivity and potential applications. The combination of a fluorophenyl group with a dioxaindane ring and an aldehyde functional group is not commonly found in other compounds, making it a valuable target for research and development.
Propiedades
Fórmula molecular |
C14H9FO3 |
|---|---|
Peso molecular |
244.22 g/mol |
Nombre IUPAC |
7-(2-fluorophenyl)-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C14H9FO3/c15-12-4-2-1-3-10(12)11-5-9(7-16)6-13-14(11)18-8-17-13/h1-7H,8H2 |
Clave InChI |
HGRZZBUCYMIHQC-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=CC(=CC(=C2O1)C3=CC=CC=C3F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B13579966.png)
![2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylicacid](/img/structure/B13579971.png)

![rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one](/img/structure/B13579982.png)
![N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamidehydrochloride](/img/structure/B13579988.png)



![9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B13580017.png)


![1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanaminehydrochloride](/img/structure/B13580038.png)
